molecular formula C14H22N2O4S2 B7141038 N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide

N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide

Cat. No.: B7141038
M. Wt: 346.5 g/mol
InChI Key: UJWJMIHTAVRAPS-UHFFFAOYSA-N
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Description

N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl ring and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-21(17,18)14-9-4-3-7-13(14)15-10-11-6-5-8-12(11)16-22(2,19)20/h3-4,7,9,11-12,15-16H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWJMIHTAVRAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NCC2CCCC2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylsulfonylaniline with cyclopentanone in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler compound with similar functional groups but lacking the cyclopentyl ring.

    N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide: Another related compound with a different alkyl chain length.

Uniqueness

N-[2-[(2-methylsulfonylanilino)methyl]cyclopentyl]methanesulfonamide is unique due to its specific structural features, such as the cyclopentyl ring and the methanesulfonamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

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